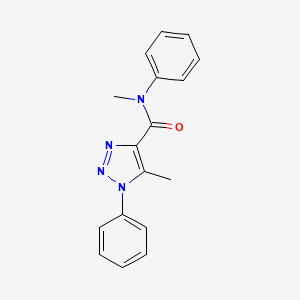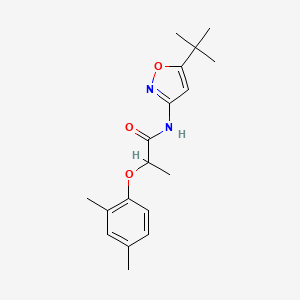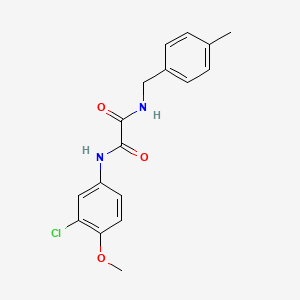
1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Crystal Structure
- Research on related compounds like 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride highlights advancements in asymmetric synthesis and crystallography. Such studies are crucial for understanding the structural properties of similar morpholine derivatives (Xu Qiu-yan, 2013).
Synthesis Methods
- The synthesis of compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the development of efficient synthetic routes. These methods are beneficial for the production of morpholine derivatives, which have diverse applications in medicinal chemistry (Tan Bin, 2010).
Beta-Adrenoceptor Stimulant Properties
- Studies on parallel series of related compounds, such as 1-[(2-amidoethyl)amino]-3-(aryloxy)-2-propanols, have been conducted to assess their potential as beta-adrenoceptor stimulants. This research is significant for developing novel cardioselective agents (J. J. Barlow, B. G. Main, H. Snow, 1981).
Neurokinin-1 Receptor Antagonism
- Research into compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride indicates their potential as neurokinin-1 receptor antagonists. This is pertinent in developing treatments for conditions like emesis and depression (Timothy Harrison et al., 2001).
Anticancer Activity
- Analogues of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), such as α₁-adrenoceptor antagonists, have been explored for their potential anticancer activities. This research is critical for developing new therapeutic agents against cancer (Baomin Xi, Zhenzhou Jiang, J. Zou, P. Ni, Wen-Hua Chen, 2011).
Uterine Relaxant Activity
- Novel compounds designed based on the pharmacophore for potent uterine relaxant activity, such as 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have been studied for their potential in delaying labor onset (C. Viswanathan, M. Kodgule, A. S. Chaudhari, 2005).
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-4-5-16-6-8-18(9-7-16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h6-9,14-15,17,20H,4-5,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYYDRDSVROPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CC(OC(C2)C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)


![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4620977.png)


![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)

![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)
![3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)

![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)
